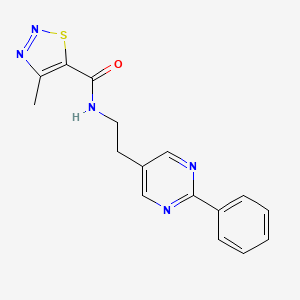
4-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H15N5OS and its molecular weight is 325.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been reported to target cdk2, a cyclin-dependent kinase . CDK2 is a crucial regulator of the cell cycle and is often a target for cancer treatments .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, thereby disrupting the cell cycle and inhibiting cell proliferation .
Biochemical Pathways
Similar compounds have been reported to affect the cell cycle, particularly the transition from the g1 phase to the s phase . This transition is regulated by CDK2, which is a potential target of this compound .
Result of Action
Similar compounds have been reported to inhibit cell proliferation by disrupting the cell cycle .
生物活性
4-Methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide, with the CAS number 2034343-32-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
The molecular formula of the compound is C16H15N5OS with a molecular weight of 325.39 g/mol. The structure includes a thiadiazole ring, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N5OS |
| Molecular Weight | 325.39 g/mol |
| CAS Number | 2034343-32-1 |
Biological Activity Overview
Research indicates that thiadiazole derivatives exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has shown promising results in various studies.
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Key Findings:
- Cytotoxicity : The compound showed IC50 values comparable to established chemotherapeutics.
- Mechanism : Suggested mechanisms include inhibition of the epidermal growth factor receptor (EGFR) and modulation of apoptotic pathways.
Anti-inflammatory Activity
Thiadiazole derivatives are noted for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been assessed, indicating a potential for reducing inflammation.
Table: IC50 Values for COX Inhibition
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 4-Methyl Compound | 26.04 ± 0.36 | 34.4 ± 0.10 |
| Celecoxib | 11.7 ± 0.23 | - |
| Diclofenac | 8.72 ± 0.28 | - |
The activity of thiadiazole derivatives can be attributed to several mechanisms:
- EGFR Inhibition : Compounds have been shown to inhibit EGFR kinase activity, which is crucial in cancer cell proliferation.
- COX Enzyme Inhibition : The inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators.
- Apoptosis Induction : Certain derivatives promote apoptosis in cancer cells through intrinsic pathways.
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives:
-
Study on Anticancer Activity :
- A study evaluated various thiadiazole compounds against MCF-7 and A549 cell lines.
- Results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like cisplatin.
-
Study on Anti-inflammatory Effects :
- Research demonstrated that the compound significantly reduced paw edema in animal models when compared to standard anti-inflammatory drugs.
- The mechanism was linked to COX inhibition and subsequent reduction in prostaglandin synthesis.
属性
IUPAC Name |
4-methyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-11-14(23-21-20-11)16(22)17-8-7-12-9-18-15(19-10-12)13-5-3-2-4-6-13/h2-6,9-10H,7-8H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWJFLCOWZWPBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














